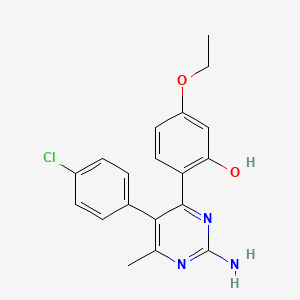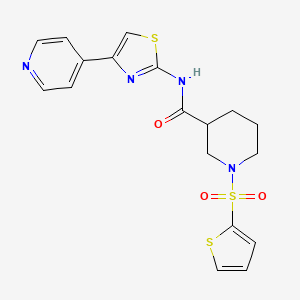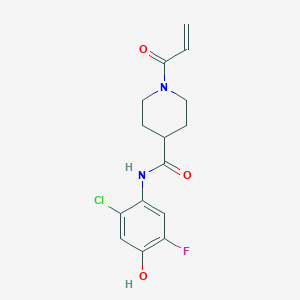![molecular formula C20H15N3O6 B2594140 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 921904-31-6](/img/structure/B2594140.png)
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran compounds is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary. For example, Hydroxymethyl EDOT, a related compound, is a solid with a melting point of 42-46 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry for its potential therapeutic applications. Research on structurally related compounds has explored their synthesis and applications as anti-inflammatory, analgesic, anticancer, antimicrobial, and anti-depressant agents. For instance, compounds synthesized from benzodifuranyl and oxadiazoles have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their potential in drug development for related health conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Antimicrobial Potential
Research into similar compounds has demonstrated notable anticancer and antimicrobial activities, suggesting a pathway for developing new therapeutic agents. Studies on dibenzofuran- and carbazole-substituted oximes have identified compounds with cytotoxic and antiplatelet activities, pointing to their utility in cancer treatment and cardiovascular health management (Wang, Chen, Kuo, & Liao, 2004). Additionally, benzofuran-oxadiazole hybrids have been evaluated for antimicrobial activity, further underscoring the diverse biological applications of such molecules (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Neurological Applications
Compounds related to this compound have shown potential in neurological applications, including as serotonin receptor antagonists for treating depression. The synthesis and evaluation of novel series of compounds as 5-HT3 receptor antagonists have shown promising anti-depressant-like activity, providing a foundation for further research into their therapeutic potential for mental health disorders (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzofuran compounds, which this compound is a part of, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and have been found in many important synthetic drug molecules .
Biochemical Pathways
Benzofuran compounds are often involved in a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Given the biological activities associated with benzofuran compounds, it’s possible that this compound could have anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .
Biochemische Analyse
Biochemical Properties
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Enzymes such as cytochrome P450 are known to interact with this compound, facilitating its metabolism and biotransformation . The compound’s interaction with proteins and other biomolecules can influence its bioavailability and efficacy in biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on neurotransmitter release, such as dopamine, norepinephrine, and serotonin, highlights its potential in neurological applications .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to bind to specific enzymes and proteins allows it to modulate biochemical pathways effectively . This modulation can lead to various therapeutic effects, making it a valuable compound in drug discovery and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects fully .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects without significant adverse effects . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in preclinical studies . Threshold effects and dose-response relationships are critical considerations in the compound’s development .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence the compound’s metabolic flux and metabolite levels, affecting its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with various transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic effects . Detailed studies on the compound’s transport and distribution are necessary to optimize its clinical applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s efficacy and therapeutic potential . Understanding the subcellular localization is crucial for developing targeted therapies using this compound .
Eigenschaften
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-25-14-8-4-5-11-9-15(28-17(11)14)19-22-23-20(29-19)21-18(24)16-10-26-12-6-2-3-7-13(12)27-16/h2-9,16H,10H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLCKMEYQNHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2594061.png)

![2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide](/img/structure/B2594066.png)
![N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2594067.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2594071.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594072.png)
![2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2594073.png)
![2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2594074.png)
![5,6-Dihydrobenzo[c]acridine](/img/structure/B2594076.png)

![(2Z)-N-(2,3-dimethylphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2594078.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2594079.png)
